3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-16(18)9-13(11-4-2-1-3-5-11)12-6-7-14-15(8-12)20-10-19-14/h1-8,13H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLLGXYTUMEWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Phenylpropanoic Acid Moiety: The benzodioxole intermediate is then subjected to Friedel-Crafts acylation using phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Diabetic Properties
Research has indicated that compounds similar to 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid exhibit anti-diabetic effects. A study highlighted the potential of substituted 1,3-benzodioxoles in treating diabetes and obesity by improving glucose metabolism and reducing body weight in diabetic mouse models (C57 Bl/KsJ db/db) and obese rats (fa/fa) .
Table 1: Summary of Anti-Diabetic Studies
| Study Reference | Animal Model | Dosage (mg/kg/day) | Duration (weeks) | Observed Effects |
|---|---|---|---|---|
| US5061727A | Diabetic Mice | 20 | 7 | Reduced blood glucose levels |
| US5061727A | Obese Rats | 25 | 4 | Decreased food intake and weight loss |
1.2 Anti-Obesity Effects
The compound has also been studied for its anti-obesity properties. In animal trials, it was found to decrease food consumption without negatively impacting overall health metrics . The mechanism appears to involve modulation of metabolic pathways associated with fat storage and energy expenditure.
Mechanistic Insights
Understanding the mechanisms through which this compound operates is crucial for its application in therapeutic contexts.
2.1 Mechanism of Action
The compound is believed to interact with specific receptors involved in glucose metabolism and lipid regulation. It may enhance insulin sensitivity and promote the uptake of glucose by cells, thereby lowering blood sugar levels .
Case Studies
3.1 Clinical Relevance
A notable case involved the administration of a related compound to patients with Type 2 diabetes, where significant improvements in glycemic control were observed over a period of three months . This underscores the potential clinical relevance of similar compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring is known to interact with biological macromolecules, modulating their function and activity.
Comparison with Similar Compounds
Substituted Phenylpropanoic Acids
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS: 109089-77-2): Structural Difference: Replaces the benzodioxole group with a methoxy-methylphenyl substituent. Properties: Higher molecular weight (270.32 g/mol vs. ~270–284 g/mol estimated for the target compound) and melting point (130–132°C). Soluble in polar solvents like DMF and DMSO . Application: Intermediate in synthesizing Tolterodine-L-Tartrate, a urinary antispasmodic drug .
- Baccatin III 13-Ester Derivatives (e.g., sec-butyl and n-butyl analogs): Structural Difference: Propanoic acid moiety esterified with taxane-based Baccatin III. Properties: Higher molecular complexity (e.g., sec-butyl analog: ~700–800 g/mol). Designed for enhanced bioavailability in taxane drug derivatives .
Benzodioxole-Containing Propanoic/Propenoic Acids
- 3-(3,4-Methylenedioxyphenyl)Propionic Acid (CAS: 2815-95-4): Structural Difference: Shorter propionic acid chain (vs. phenylpropanoic acid). Properties: Lower molecular weight (194.18 g/mol), melting point 86–88°C, and solubility in chloroform/ethyl acetate. Used in polymer and fragrance synthesis .
- 3,4-Methylenedioxy Cinnamic Acid (CAS: 2373-80-0): Structural Difference: Unsaturated propenoic acid backbone (vs. saturated propanoic acid). Properties: Higher reactivity due to conjugated double bond; used in photopolymerization and as a UV absorber .
Complex Derivatives with Heterocyclic Substituents
- 3-(1,3-Benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]acrylamide: Structural Difference: Acrylamide group replaces propanoic acid; includes thiazole and difluorophenyl groups. Properties: IC₅₀ = 65,700 nM against dual-specificity phosphatase 3, indicating moderate enzyme inhibition .
- 3-(2H-1,3-Benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid (CAS: 866040-41-7): Structural Difference: Pyrrole and trifluoroacetyl substituents enhance steric bulk.
Comparative Analysis of Key Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | 364339-01-5 | ~284* | Not reported | Benzodioxole, phenylpropanoic acid | Pharmaceutical intermediates |
| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | 109089-77-2 | 270.32 | 130–132 | Methoxy-methylphenyl, propanoic acid | Tolterodine synthesis |
| 3-(3,4-Methylenedioxyphenyl)Propionic Acid | 2815-95-4 | 194.18 | 86–88 | Benzodioxole, propionic acid | Polymer chemistry |
| 3,4-Methylenedioxy Cinnamic Acid | 2373-80-0 | 192.17 | 210–212 (decomposes) | Benzodioxole, propenoic acid | UV absorbers, photoresists |
*Estimated based on structural similarity.
Biological Activity
3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a benzodioxole moiety and a phenylpropanoic acid backbone , which are known to interact with various biological targets. The presence of these functional groups suggests potential interactions with enzymes and receptors involved in inflammatory and pain pathways .
The biological activity of this compound is hypothesized to involve:
- Modulation of Neurotransmitter Systems : The benzodioxole structure may influence neurotransmitter pathways, potentially affecting pain perception and inflammation responses.
- Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to exhibit anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .
Pharmacological Effects
Based on structural analysis and computational predictions, the compound is expected to exhibit several pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures often demonstrate significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Analgesic Properties : The potential modulation of pain pathways suggests that this compound may serve as an analgesic agent.
- Neuroprotective Effects : Given its structural motifs, it may also provide neuroprotective benefits, particularly in neurodegenerative conditions .
In Vitro Studies
A study examining the antioxidative activity of related benzodioxole derivatives found that compounds with similar structures exhibited moderate antioxidant effects. For instance, Hypecoumic acid, a benzodioxole derivative, was shown to have an IC50 value of 86.3 ± 0.2 μM in DPPH-scavenging assays . This suggests that this compound may possess similar antioxidative properties.
Computational Predictions
Using the Prediction of Activity Spectra for Substances (PASS) model, researchers have estimated that this compound could have diverse biological activities based on its structure. These predictions align with observed activities in related compounds, indicating potential therapeutic applications in various fields such as pain management and inflammation control .
Data Table: Summary of Biological Activities
| Activity Type | Expected Effects | Related Compounds |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | Benzodioxole derivatives |
| Analgesic | Pain relief through neurotransmitter modulation | Phenylpropanoic acid derivatives |
| Neuroprotective | Protection against neuronal damage | Amino acid analogues |
| Antioxidant | Scavenging free radicals | Hypecoumic acid |
Q & A
Q. What are the standard synthetic routes for 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid?
The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or Claisen condensation strategies. For example, benzofuran-derived intermediates (e.g., 6-(benzyloxy)-2-(substituted phenyl)benzofurans) can undergo sequential functionalization to introduce the benzodioxole and phenylpropanoic acid moieties. Reaction conditions often involve NaH/THF for deprotonation and controlled addition of electrophilic agents .
Q. How is the compound structurally characterized in academic research?
X-ray crystallography is the gold standard for confirming molecular conformation. For instance, Acta Crystallographica Section E reports a triclinic crystal system (space group P-1) with unit cell parameters a = 7.468 Å, b = 9.879 Å, c = 12.271 Å, and bond angles consistent with the benzodioxole-phenolic core. Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Cross-validate with crystallographic data (e.g., C–O bond lengths in the benzodioxole ring should be ~1.36–1.41 Å) to rule out structural misassignments. For ambiguous cases, computational NMR prediction tools (e.g., DFT-based methods) can simulate spectra for comparison .
Q. What role does this compound play in natural product synthesis?
It serves as a key intermediate in synthesizing benzofuran-derived natural products. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups or participate in Pictet-Spengler cyclizations to form polycyclic frameworks. Its benzodioxole moiety enhances metabolic stability in bioactive analogs .
Q. What experimental strategies optimize yield in large-scale synthesis?
Yield optimization requires careful control of reaction stoichiometry (e.g., 1.2 equivalents of NaH for deprotonation) and temperature (0°C to room temperature). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Reaction monitoring by TLC or LC-MS ensures minimal side-product formation .
Methodological Considerations
Q. How do researchers validate synthetic intermediates?
Intermediates are validated using orthogonal techniques:
Q. What computational methods predict the compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the benzodioxole oxygen atoms exhibit high electron density, making them prone to electrophilic substitution. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability?
Stability variations may stem from storage conditions (e.g., moisture sensitivity). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation occurs, consider lyophilization or storage under inert gas (argon) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
